2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline
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Overview
Description
2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with acetophenone, followed by cyclization using a zeolite catalyst . Another approach includes the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: Shares the isoquinoline moiety but lacks the imidazo ring.
Benzimidazole: Contains a fused benzene and imidazole ring, similar in structure but with different properties
Uniqueness
2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline is unique due to its fused imidazo and isoquinoline rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
61001-19-2 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H16N2/c1-13-6-8-15(9-7-13)17-12-20-11-10-14-4-2-3-5-16(14)18(20)19-17/h2-9,12H,10-11H2,1H3 |
InChI Key |
GWUFHVLUHZXPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3CCC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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